2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a phenyl group, and a sulfanyl-acetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the cyano and oxo groups. The phenyl group is then added through a substitution reaction. The final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling temperature and pressure, and employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo and cyano groups.
Substitution: The phenyl and pyrimidine rings can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with cyano, oxo, and phenyl groups. Examples are:
- 2-(4-(5-Cyano-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)phenoxy)-N,N-diethylacetamide
- 2-(4-Alkoxy-3-cyano-6-oxo-1,6-dihydropyrimidin-5-yl)benzoic acid .
Uniqueness
What sets 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(3,4-dimethylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C21H18N4O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H18N4O2S/c1-13-8-9-16(10-14(13)2)23-18(26)12-28-21-24-19(15-6-4-3-5-7-15)17(11-22)20(27)25-21/h3-10H,12H2,1-2H3,(H,23,26)(H,24,25,27) |
InChI Key |
FITLSRVSZORDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3)C |
Origin of Product |
United States |
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